molecular formula C18H13N3OS B4537633 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B4537633
M. Wt: 319.4 g/mol
InChI Key: HCPKTNOCVHDPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a cyanopyridine moiety linked to a naphthalene ring via a sulfanyl-acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N-(naphthalen-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
  • 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetamide

Uniqueness

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a naphthalene ring and a cyanopyridine moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c19-11-14-7-4-10-20-18(14)23-12-17(22)21-16-9-3-6-13-5-1-2-8-15(13)16/h1-10H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPKTNOCVHDPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Reactant of Route 4
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Reactant of Route 5
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.